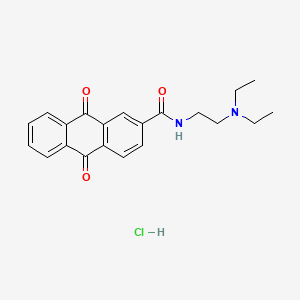
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an anthracene core, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 9,10-anthraquinone with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
化学反应分析
Types of Reactions
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
科学研究应用
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
相似化合物的比较
Similar Compounds
N-(2-(Diethylamino)ethyl)perylene-3,4-dicarboximide: Similar in structure but with a perylene core instead of an anthracene core.
4-Amino-N-(2-(diethylamino)ethyl)benzamide: Shares the diethylaminoethyl group but has a benzamide core.
Uniqueness
N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride is unique due to its anthracene core, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring specific optical and electronic characteristics .
属性
CAS 编号 |
81086-02-4 |
|---|---|
分子式 |
C21H23ClN2O3 |
分子量 |
386.9 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O3.ClH/c1-3-23(4-2)12-11-22-21(26)14-9-10-17-18(13-14)20(25)16-8-6-5-7-15(16)19(17)24;/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,26);1H |
InChI 键 |
YLXMWPUQEQZOCB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




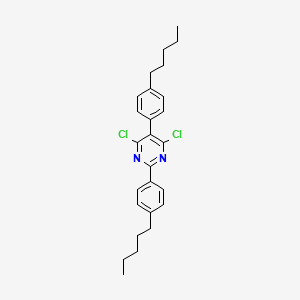

![Propan-2-yl bis[(2,2-dimethylaziridin-1-yl)]phosphinate](/img/structure/B13999425.png)
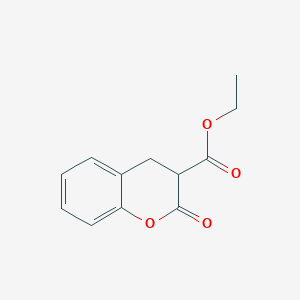
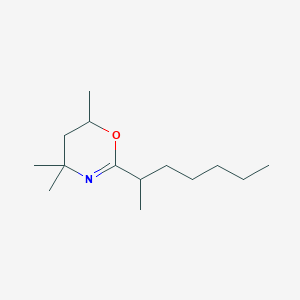
![Benzo[c]cinnoline-1,10-diamine](/img/structure/B13999447.png)


![N-[tris(4-phenylphenyl)methyl]benzenesulfonamide](/img/structure/B13999455.png)
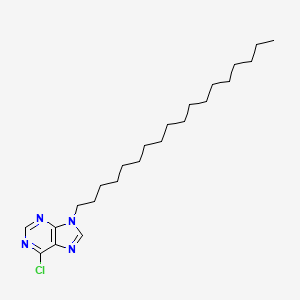
![4-[6-(2-Nitroimidazol-1-yl)hexyl]morpholine](/img/structure/B13999459.png)

